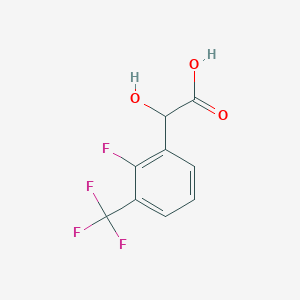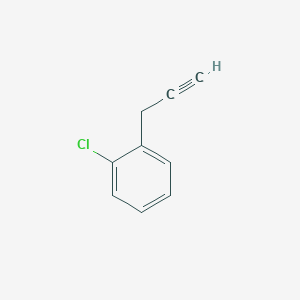
1-Chloro-2-(prop-2-yn-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(prop-2-yn-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a prop-2-yn-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(prop-2-yn-1-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of chlorobenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like acetone or dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-(prop-2-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 1-chloro-2-(prop-2-en-1-yl)benzene.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substitution reactions yield derivatives like 1-amino-2-(prop-2-yn-1-yl)benzene.
- Oxidation reactions produce compounds like 1-chloro-2-(prop-2-yn-1-yl)benzaldehyde.
- Reduction reactions result in 1-chloro-2-(prop-2-en-1-yl)benzene .
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(prop-2-yn-1-yl)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(prop-2-yn-1-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic addition reactions. The prop-2-yn-1-yl group can undergo oxidative and reductive transformations, influencing the compound’s reactivity and biological activity . The pathways involved include the formation of reactive intermediates that can interact with cellular components, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-4-(prop-2-yn-1-yl)benzene
- 1-Bromo-2-(prop-2-yn-1-yl)benzene
- 1-Chloro-2-(prop-2-en-1-yl)benzene
Uniqueness: 1-Chloro-2-(prop-2-yn-1-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C9H7Cl |
|---|---|
Molekulargewicht |
150.60 g/mol |
IUPAC-Name |
1-chloro-2-prop-2-ynylbenzene |
InChI |
InChI=1S/C9H7Cl/c1-2-5-8-6-3-4-7-9(8)10/h1,3-4,6-7H,5H2 |
InChI-Schlüssel |
VIIHQTGGWUKXCH-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




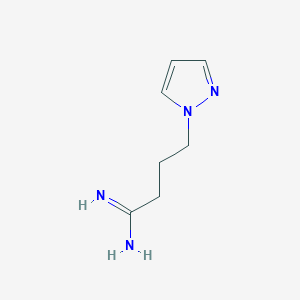
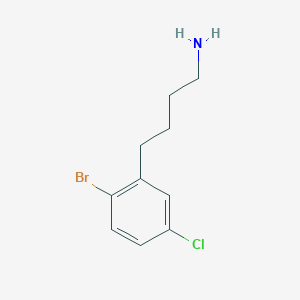
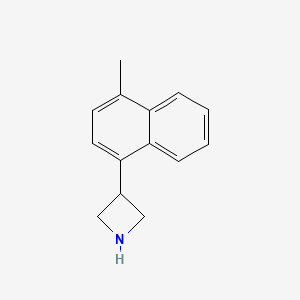
![Methyl2-amino-6-oxaspiro[3.4]octane-2-carboxylatehydrochloride](/img/structure/B13603861.png)
![2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B13603862.png)

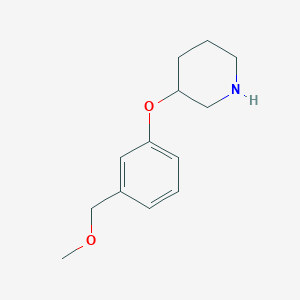
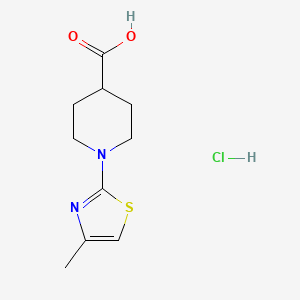
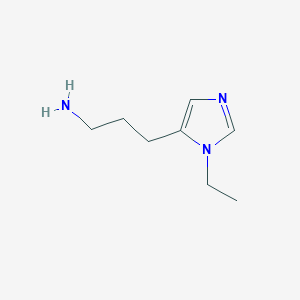

![(2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoicacid](/img/structure/B13603892.png)
